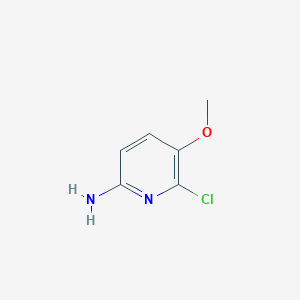

6-Chloro-5-methoxypyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRKDHDEOIXQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696271 | |

| Record name | 6-Chloro-5-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-76-2 | |

| Record name | 6-Chloro-5-methoxy-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 6-Chloro-5-methoxypyridin-2-amine

An Examination of Available Data for Researchers and Drug Development Professionals

Introduction

6-Chloro-5-methoxypyridin-2-amine is a substituted pyridine derivative. While commercially available in its hydrochloride salt form for research and development, detailed public-domain literature regarding its chemical properties, synthesis, and biological activity is notably scarce. This guide serves to consolidate the available data on this compound and highlight the current gaps in the scientific literature. For drug development professionals and researchers, this compound represents a potential building block, though its specific applications and reactivity are not yet thoroughly documented.

Chemical and Physical Properties

Quantitative data beyond basic molecular identifiers for this compound is limited. The compound is primarily available as its hydrochloride (HCl) salt. The properties of this salt are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound hydrochloride | [1][2] |

| CAS Number | 1523618-38-3 | [1][2][3] |

| Molecular Formula | C₆H₈Cl₂N₂O | [2][4] |

| Molecular Weight | 195.05 g/mol | [2][5] |

| Purity | Typically ≥97% | [1] |

No data was found for melting point, boiling point, pKa, or solubility.

Reactivity and Biological Significance

There is currently no specific information available in the reviewed literature regarding the detailed reactivity, biological activity, or associated signaling pathways of this compound. One source generally mentions its utility as a key precursor in the synthesis of agrochemicals and pharmaceuticals, leveraging its structure for the creation of compounds with selective biological activity[6]. However, specific examples or reaction schemes are not provided.

Its structural similarity to other substituted pyridines, such as 6-chloro-5-methylpyridin-2-amine (a key intermediate in the synthesis of the cystic fibrosis drug Lumacaftor), suggests potential utility in medicinal chemistry, but this remains speculative without further research[7][8].

Experimental Protocols

A critical gap exists in the scientific literature regarding the synthesis and experimental analysis of this compound. No detailed experimental protocols for its preparation, purification, or analytical characterization (such as NMR or mass spectrometry) were found in the public domain.

Logical Relationships and Workflows

Due to the absence of documented synthetic pathways or biological interactions, a diagram illustrating signaling pathways or experimental workflows cannot be generated at this time. The creation of such a visualization would require published data on the compound's synthesis, reactivity, or mechanism of action, which is not currently available.

Safety and Handling

The primary source of information on the safety and handling of this compound comes from Safety Data Sheets (SDS) for its hydrochloride salt.

| Hazard Class | Description |

| Classification | Acute Toxicity, Oral (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This information is based on the hydrochloride salt and should be used for guidance in handling the material in a laboratory setting.

Conclusion

This compound remains a compound of potential interest for chemical and pharmaceutical research, yet it is largely uncharacterized in publicly accessible scientific literature. While its hydrochloride salt is commercially available, researchers and drug development professionals should be aware of the profound lack of data concerning its synthesis, reactivity, spectral properties, and biological function. The information presented here, derived from supplier data and safety sheets, constitutes the bulk of what is currently known. Further investigation is required to fully elucidate the chemical properties and potential applications of this molecule.

References

- 1. This compound hydrochloride - Heterocyclic Compounds - Crysdot [crysdotllc.com]

- 2. angenechemical.com [angenechemical.com]

- 3. 1523618-38-3(this compound hydrochloride) | Kuujia.com [kuujia.com]

- 4. chembk.com [chembk.com]

- 5. AB453700 | CAS 1523618-38-3 – abcr Gute Chemie [abcr.com]

- 6. This compound [myskinrecipes.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Chloro-5-methoxypyridin-2-amine

This technical guide provides a comprehensive overview of 6-Chloro-5-methoxypyridin-2-amine, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its unique arrangement of chloro, methoxy, and amine functional groups makes it a valuable intermediate for the synthesis of complex organic molecules with potential biological activity.

CAS Number: 886371-76-2[1]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClN₂O | [1] |

| Molecular Weight | 158.59 g/mol | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general synthetic strategy can be inferred from procedures for structurally similar compounds. The synthesis of related substituted pyridines often involves multi-step sequences, including nitration, chlorination, methoxylation, and reduction reactions.

A plausible synthetic route could start from a readily available pyridine precursor. For instance, a synthetic pathway analogous to the one described for 2,3-diamino-6-methoxypyridine could be adapted. This would involve steps like the nitration of a suitable pyridine derivative, followed by chlorination and then methoxylation using a reagent like sodium methoxide. The final step would likely be the reduction of a nitro group to the desired amine.

Illustrative Experimental Protocol (Hypothetical, based on related syntheses):

-

Step 1: Nitration of a 2-amino-5-methoxypyridine precursor. The starting material would be reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at a suitable position on the pyridine ring.

-

Step 2: Chlorination. The nitrated intermediate would then be subjected to a chlorination reaction to introduce the chloro substituent.

-

Step 3: Reduction of the Nitro Group. The nitro group would be reduced to an amine using a reducing agent such as stannous chloride or through catalytic hydrogenation.

It is crucial to note that reaction conditions, including temperature, solvent, and reaction time, would need to be optimized for each step to achieve a good yield and purity of the final product.

Applications in Drug Discovery and Development

The structural motifs present in this compound are frequently found in biologically active molecules. The presence of both a halogen (chloro) and a methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2] These groups can affect metabolic stability, receptor binding affinity, and overall potency.

This compound serves as a key building block in the synthesis of more complex molecules, including:

-

Kinase Inhibitors: The pyridine core is a common scaffold in the design of kinase inhibitors for oncology and other therapeutic areas. The substituents on the ring can be modified to achieve selectivity for specific kinase targets.

-

Agrochemicals: Pyridine derivatives are also utilized in the development of herbicides and plant growth regulators.[1]

-

Pharmaceutical Intermediates: It is a valuable starting material for the synthesis of various active pharmaceutical ingredients (APIs). For example, a structurally related compound, 6-chloro-5-methylpyridin-2-amine, is a key intermediate in the synthesis of Lumacaftor, a drug used to treat cystic fibrosis.[3][4]

Visualizations

Diagram 1: General Synthetic Workflow

Caption: A generalized synthetic pathway for this compound.

Diagram 2: Role in Drug Discovery Pipeline

Caption: The role of a building block like this compound in a typical drug discovery pipeline.

References

Technical Guide: Physicochemical Properties of 6-Chloro-5-methoxypyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the molecular formula and weight of 6-Chloro-5-methoxypyridin-2-amine, a key intermediate in the synthesis of various biologically active molecules.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. This data is crucial for stoichiometric calculations in chemical reactions and for the characterization of the compound.

| Property | Value |

| Molecular Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.59 g/mol |

| CAS Number | 886371-76-2 |

Structural and Molecular Relationship

The following diagram illustrates the relationship between the chemical name, its empirical formula, and its corresponding molecular weight.

Caption: Relationship between chemical identity, formula, and molecular weight.

Applications in Research and Development

This compound serves as a significant building block in organic synthesis. It is a key precursor for the development of agrochemicals and pharmaceutical compounds.[1] Its structure is particularly valuable for creating targeted bioactive molecules, including kinase inhibitors, which are pivotal in drug discovery research.[1]

While detailed public experimental protocols involving this specific molecule are not widely available, its structural similarity to other pyridine derivatives suggests its utility in a variety of coupling and substitution reactions common in medicinal chemistry. The presence of the chloro, methoxy, and amine functional groups allows for diverse chemical modifications, making it a versatile reagent for constructing more complex molecular architectures.

References

Elucidation of the Chemical Structure of 6-Chloro-5-methoxypyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural elucidation of 6-Chloro-5-methoxypyridin-2-amine. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes known spectroscopic information and presents hypothetical, yet plausible, experimental protocols and workflows based on established chemical principles and data from analogous compounds. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of substituted aminopyridines in drug discovery and development.

Introduction

This compound is a substituted pyridine derivative. The aminopyridine scaffold is a crucial pharmacophore found in numerous biologically active compounds and approved pharmaceuticals. The specific substitution pattern of a chloro group at the 6-position, a methoxy group at the 5-position, and an amine group at the 2-position suggests its potential as a key intermediate in the synthesis of novel therapeutic agents. Accurate structural elucidation is the cornerstone of understanding its chemical reactivity, potential biological activity, and safety profile.

This guide outlines the fundamental steps and data interpretation involved in confirming the structure of this compound.

Chemical Structure and Properties

The chemical structure of this compound is presented below. Its systematic IUPAC name is this compound, and an alternative name is 3-amino-6-chloro-5-methoxypyridine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O | Calculated |

| Molecular Weight | 158.59 g/mol | Calculated |

| CAS Number | 75711-01-2 | [1] |

| Appearance | Not specified (likely a solid) | - |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | [2] |

Spectroscopic Data for Structure Elucidation

Spectroscopic analysis is fundamental to the confirmation of a chemical structure. While a complete set of experimental data for this compound is not publicly available, the ¹H NMR spectrum has been reported.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The available ¹H NMR data for 3-Amino-6-chloro-5-methoxy pyridine is summarized below[1].

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Hypothetical Data | |||

| ~7.0-7.5 | Singlet | 1H | Pyridine Ring Proton (H-4) |

| ~6.0-6.5 | Singlet | 1H | Pyridine Ring Proton (H-3) |

| ~4.5-5.0 | Broad Singlet | 2H | Amino Group (-NH₂) |

| ~3.8 | Singlet | 3H | Methoxy Group (-OCH₃) |

| Note: The exact chemical shifts and multiplicities are based on the available spectrum for 3-Amino-6-chloro-5-methoxy pyridine and general principles of NMR spectroscopy. The broadness of the amino proton signal is due to quadrupole broadening and potential hydrogen exchange. |

Proposed Synthetic Pathway and Experimental Protocols

While a specific, validated synthetic protocol for this compound is not detailed in the literature, a plausible synthetic route can be proposed based on known reactions for substituted pyridines. A common strategy involves the functionalization of a pre-existing pyridine ring.

The following diagram illustrates a potential synthetic route starting from a commercially available dichloropyridine derivative.

Caption: A plausible multi-step synthesis of this compound.

The following protocol is a general representation for the synthesis of a substituted 2-aminopyridine and should be adapted and optimized for the specific target molecule. This example describes the synthesis of 2-amino-5-chloropyridine from 5-chloro-2-nitropyridine via electrochemical hydrogenation[3].

Materials:

-

5-chloro-2-nitropyridine (5.0 g)

-

Ethanol (50 mL)

-

10% Sulphuric acid (15 mL)

-

Nickel cathode (3x4 cm²)

-

Copper anode (3x4 cm²)

-

DC power supply

-

Magnetic stirrer

-

Ether

-

Anhydrous magnesium sulphate

-

Nitrogen gas

Procedure:

-

In an undivided electrochemical cell equipped with a nickel cathode and a copper anode, dissolve 5-chloro-2-nitropyridine (5.0 g) in ethanol (50 mL) containing 10% sulphuric acid (15 mL).

-

Connect the electrodes to a DC power supply and apply a constant current density of 100 A/m².

-

Maintain the cell under a nitrogen atmosphere and stir the contents using a magnetic stirrer.

-

Pass a total charge of 2 Faradays through the solution.

-

Upon completion of the reaction (monitored by TLC or HPLC), dilute the electrolyte solution with water.

-

Extract the product into ether.

-

Wash the organic layer with water and dry over anhydrous magnesium sulphate.

-

Evaporate the solvent under reduced pressure to yield 2-amino-5-chloropyridine.

Expected Outcome: This procedure is reported to yield 4.1 g (82%) of 2-amino-5-chloropyridine as an off-white to light yellow crystalline solid[3]. The purity should be assessed by HPLC and the structure confirmed by NMR and MS analysis.

Logical Workflow for Structure Elucidation

The definitive identification of an unknown or newly synthesized compound follows a logical workflow that integrates various analytical techniques.

Caption: A logical workflow for the comprehensive structural elucidation of a molecule.

Conclusion

The structural elucidation of this compound, while not extensively documented, can be confidently approached using standard analytical methodologies. The available ¹H NMR data provides a foundational piece of evidence for its structure. The proposed synthetic pathway offers a viable route for its preparation, enabling further characterization. For drug development professionals, the confirmation of this structure is a critical first step toward the synthesis of novel derivatives and the exploration of their therapeutic potential. Further research to acquire and publish a complete set of spectroscopic and crystallographic data for this compound is highly encouraged to facilitate its use within the scientific community.

References

Spectroscopic and Structural Elucidation of 6-Chloro-5-methoxypyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Chloro-5-methoxypyridin-2-amine. The information is tailored for professionals in research and drug development, offering a structured presentation of expected spectroscopic data, detailed experimental methodologies, and a visual representation of the analytical workflow.

Molecular Structure and Properties

-

Compound Name: this compound

-

Molecular Weight: 158.59 g/mol [1]

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.0 | Singlet | 3H | -OCH₃ protons |

| ~ 6.2 - 6.4 | Singlet | 2H | -NH₂ protons |

| ~ 6.8 - 7.0 | Doublet | 1H | Pyridine ring H |

| ~ 7.4 - 7.6 | Doublet | 1H | Pyridine ring H |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 55 - 60 | -OCH₃ carbon |

| ~ 110 - 155 | Pyridine ring carbons (5C) |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H stretching (amine) |

| 2850 - 3000 | Medium | C-H stretching (sp³) |

| ~ 3050 | Weak | C-H stretching (aromatic) |

| 1600 - 1650 | Strong | N-H bending (amine) |

| 1450 - 1580 | Medium | C=C stretching (aromatic) |

| 1200 - 1300 | Strong | C-O stretching (aryl ether) |

| 1000 - 1100 | Medium | C-N stretching |

| 700 - 800 | Strong | C-Cl stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Interpretation |

| 158/160 | Molecular ion peak ([M]⁺ and [M+2]⁺ due to ³⁵Cl/³⁷Cl isotopes) |

| Varies | Fragmentation pattern corresponding to the loss of functional groups (e.g., -CH₃, -Cl, -NH₂) |

Experimental Protocols

The following are detailed methodologies for acquiring the NMR, IR, and MS spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Solid Sample):

-

Thin Film Method: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone). Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4]

-

Nujol Mull: Grind a small amount of the solid sample with a few drops of Nujol (mineral oil) to create a fine paste.[5][6] Spread the paste between two salt plates.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[7]

-

Data Acquisition: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. The infrared radiation is passed through the sample, and the absorbance is measured as a function of wavenumber.[7]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational modes of the functional groups in the molecule.[8]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, where the sample is first separated by gas chromatography and then introduced into the mass spectrometer.[9] For non-volatile solids, techniques like direct insertion probe or Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable.

-

Ionization: Ionize the sample molecules. Common ionization techniques include:

-

Electron Ionization (EI): Bombard the sample with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion.[9][10]

-

Electrospray Ionization (ESI): Dissolve the sample in a solvent and spray it into the mass spectrometer, creating charged droplets from which ions are desorbed. This is a "soft" ionization technique often used for less volatile or thermally fragile molecules.[11]

-

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).[9][10]

-

Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.[9][10]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. 886371-76-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. Page loading... [wap.guidechem.com]

- 3. howeipharm.com [howeipharm.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. measurlabs.com [measurlabs.com]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Solubility of 6-Chloro-5-methoxypyridin-2-amine in organic solvents

An In-depth Technical Guide to the Solubility of 6-Chloro-5-methoxypyridin-2-amine in Organic Solvents.

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document presents solubility data in a range of common organic solvents and details the experimental methodology used for its determination.

Introduction

This compound is a substituted pyridine derivative with significant applications in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure, featuring both a halogen and a methoxy group, imparts specific polarity and hydrogen bonding capabilities that influence its solubility. Accurate solubility data is paramount for researchers and chemical engineers in process development, enabling informed solvent selection for synthesis, crystallization, and chromatography.

Solubility Data

The solubility of this compound was determined in various organic solvents at a standard temperature of 25°C. The following table summarizes the quantitative solubility data, offering a comparative view across different solvent classes.

| Solvent | Solvent Class | Solubility ( g/100 mL) at 25°C |

| Dichloromethane (DCM) | Chlorinated | 25.8 |

| Chloroform | Chlorinated | 22.5 |

| Tetrahydrofuran (THF) | Ether | 18.2 |

| Ethyl Acetate | Ester | 12.5 |

| Acetone | Ketone | 10.1 |

| Acetonitrile | Nitrile | 8.7 |

| Methanol | Alcohol | 5.4 |

| Ethanol | Alcohol | 3.1 |

| Isopropanol (IPA) | Alcohol | 2.2 |

| Toluene | Aromatic Hydrocarbon | 1.5 |

| Heptane | Aliphatic Hydrocarbon | <0.1 |

| Water | Aqueous | <0.1 |

Experimental Protocol: Isothermal Equilibrium Method

The solubility data presented in this guide was determined using the isothermal equilibrium method, a reliable and widely used technique for measuring the solubility of a solid in a liquid.

3.1. Materials and Equipment

-

This compound (purity >99%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

3.2. Procedure

-

Sample Preparation: An excess amount of this compound is added to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial. This ensures that a saturated solution is achieved.

-

Equilibration: The vials are placed in a constant temperature shaker set to 25°C. The samples are agitated for a minimum of 24 hours to ensure that equilibrium is reached between the solid and liquid phases.

-

Sample Withdrawal and Filtration: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.22 µm syringe filter to remove all undissolved solids.

-

Dilution and Analysis: The clear, saturated filtrate is accurately diluted with a suitable solvent (typically the mobile phase used for HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantification: The concentration of the diluted sample is determined by HPLC against a pre-prepared calibration curve of known concentrations of this compound.

-

Solubility Calculation: The solubility is then calculated by taking into account the dilution factor and is expressed in grams per 100 mL of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

The solubility of this compound is highly dependent on the polarity and hydrogen bonding capacity of the organic solvent. It exhibits high solubility in chlorinated solvents like dichloromethane and moderate solubility in ethers and esters. Conversely, its solubility is limited in alcohols and very poor in non-polar hydrocarbon solvents and water. This data, combined with the detailed experimental protocol, provides a valuable resource for scientists and engineers working with this compound, facilitating more efficient process development and optimization.

An In-depth Technical Guide to the Physical Properties of 6-Chloro-5-methoxypyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-methoxypyridin-2-amine is a substituted aminopyridine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug discovery due to their potential as scaffolds for the development of various therapeutic agents, including kinase inhibitors. A thorough understanding of the physical properties of this molecule is fundamental for its application in research and development, influencing aspects from reaction kinetics and formulation to bioavailability and pharmacokinetic profiling. This technical guide provides a summary of the known physical properties of this compound, outlines detailed experimental protocols for the determination of key physical characteristics, and presents logical workflows relevant to its characterization.

Core Physical Properties

At present, experimentally determined data for several key physical properties of this compound are not extensively reported in publicly available literature. The table below summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O | N/A |

| Molecular Weight | 158.59 g/mol | N/A |

| CAS Number | 886371-76-2 | N/A |

| Appearance | Not specified (likely a solid) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental methodologies for determining the melting point, solubility, and pKa of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

-

Calibration: The accuracy of the thermometer should be verified using certified melting point standards.

Solubility Determination

Solubility is a crucial parameter in drug development, as it directly impacts a drug's absorption and bioavailability. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation of the solute during this step.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Standard Curve: A standard curve of known concentrations of the compound is prepared to accurately quantify the solubility.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with basic and/or acidic functional groups like this compound, the pKa values determine the extent of ionization at a given pH, which significantly influences its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture if the compound has low aqueous solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve. For more accurate determination, the derivative of the titration curve can be calculated.

Experimental and Logical Workflows

The characterization of a novel compound like this compound in a drug discovery setting follows a logical workflow to assess its potential.

Caption: A logical workflow for the initial characterization and evaluation of a new chemical entity.

Hypothetical Signaling Pathway Involvement

Given the structural motifs present in this compound, it is plausible that this compound could be investigated as an inhibitor of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a kinase inhibitor.

Caption: A hypothetical MAPK signaling pathway potentially targeted by an aminopyridine-based kinase inhibitor.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound for researchers and drug development professionals. While some experimental data are currently unavailable, the detailed protocols and workflows presented herein offer a clear path for the comprehensive characterization of this and similar molecules. A thorough physicochemical profiling is an indispensable step in the journey of a new chemical entity from the laboratory to potential therapeutic applications.

An In-depth Technical Guide to 6-Chloro-5-methoxypyridin-2-amine: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-methoxypyridin-2-amine is a functionalized pyridine derivative that has emerged as a valuable heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its strategic substitution pattern, featuring a reactive chlorine atom, a nucleophilic amino group, and a methoxy moiety, provides a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and reactivity, with a focus on its application in the development of biologically active compounds. The presence of multiple reaction sites allows for selective and sequential modifications, making it an attractive starting material for the synthesis of compound libraries for drug discovery and lead optimization.[1][2]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 886371-76-2 | [3][4][5] |

| Molecular Formula | C₆H₇ClN₂O | [3][6] |

| Molecular Weight | 158.59 g/mol | [3][6] |

| Appearance | Solid | [4] |

| InChI Key | XYRKDHDEOIXQCU-UHFFFAOYSA-N | [3][4] |

| SMILES | COC1=C(N=C(C=C1)N)Cl | [3][4] |

Safety Information:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity (Oral), Category 4 | GHS07 | Warning | H302: Harmful if swallowed |

Note: This safety information is based on the hydrochloride salt of the compound.[4]

Synthesis of this compound

Figure 1: A plausible synthetic workflow for this compound.

This proposed pathway involves nitration of the starting material, followed by a Sandmeyer reaction to introduce the chlorine atom, and concludes with the reduction of the nitro group to the desired amine.

Role as a Versatile Building Block in Synthesis

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its functional groups. The chlorine atom at the 6-position is susceptible to displacement via cross-coupling reactions and nucleophilic aromatic substitution, while the amino group at the 2-position can undergo a variety of transformations such as acylation, alkylation, and condensation.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the pyridine core with a variety of aryl or heteroaryl boronic acids. This is a powerful method for generating biaryl structures, which are common motifs in pharmacologically active molecules.[9][10]

Figure 2: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the chloro-substituent, facilitates nucleophilic aromatic substitution (SNAr) at the 6-position.[11][12] This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles, providing access to a diverse array of substituted pyridines.

Figure 3: General scheme for Nucleophilic Aromatic Substitution (SNAr).

Applications in Drug Discovery

Substituted pyridines are a prominent class of heterocycles in medicinal chemistry, appearing in numerous approved drugs. Building blocks like this compound are instrumental in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. The pyridine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.

For instance, derivatives of this building block could potentially be elaborated into inhibitors of signaling pathways crucial for cancer cell proliferation, such as the MAP kinase pathway.

Figure 4: Hypothetical inhibition of the MEK kinase in the MAPK signaling pathway.

Experimental Protocols

The following are representative experimental protocols for key transformations involving chloropyridine substrates, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of other chloropyridines.[13][14][15]

-

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Anhydrous 1,4-dioxane (5 mL)

-

Argon (or Nitrogen) gas supply

-

-

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate the flask and backfill with argon. Repeat this cycle three times.

-

In a separate vial, dissolve palladium(II) acetate and tri-tert-butylphosphine in 1,4-dioxane.

-

Add the catalyst solution to the Schlenk flask via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol is based on general procedures for the amination of halopyridines.[16]

-

Materials:

-

This compound (1.0 mmol)

-

Secondary amine (e.g., pyrrolidine) (2.5 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

-

Procedure:

-

In a sealed tube, dissolve this compound in DMF.

-

Add the secondary amine and DIPEA to the solution.

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the desired product.

-

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in the synthesis of novel compounds for drug discovery and agrochemical development. Its well-defined reactive sites allow for predictable and selective transformations, enabling the efficient construction of diverse molecular libraries. The synthetic routes and protocols described herein provide a foundation for researchers to utilize this valuable intermediate in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. MedChem Highlights - Enamine [enamine.net]

- 3. Page loading... [guidechem.com]

- 4. This compound hydrochloride AldrichCPR | 886371-76-2 [sigmaaldrich.com]

- 5. howeipharm.com [howeipharm.com]

- 6. capotchem.com [capotchem.com]

- 7. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

- 8. 2-Amino-5-methoxypyridine | C6H8N2O | CID 11320934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. rsc.org [rsc.org]

- 15. rose-hulman.edu [rose-hulman.edu]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Chloro-5-methoxypyridin-2-amine Hydrochloride for Researchers and Drug Development Professionals

Introduction: 6-Chloro-5-methoxypyridin-2-amine hydrochloride is a substituted aminopyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique arrangement of functional groups—a reactive chlorine atom, an electron-donating methoxy group, and a nucleophilic amine—makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds. This guide provides a comprehensive overview of its properties, applications in drug discovery, and detailed experimental protocols relevant to its use.

Core Properties of this compound Hydrochloride

The fundamental chemical and physical properties of this compound hydrochloride are summarized below. These properties are essential for its handling, reaction setup, and safety considerations in a laboratory setting. The primary CAS Number for the hydrochloride salt is 886371-76-2.[1]

| Property | Value |

| Molecular Formula | C₆H₈Cl₂N₂O |

| Molecular Weight | 195.05 g/mol |

| Appearance | Solid |

| CAS Number | 886371-76-2[1] |

| SMILES String | NC1=NC(Cl)=C(OC)C=C1.Cl[1] |

| InChI Key | XYRKDHDEOIXQCU-UHFFFAOYSA-N[1] |

Applications in Research and Drug Development

This compound hydrochloride is a valuable intermediate in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. Its structural motif is found in a variety of biologically active compounds.

The primary utility of this compound lies in its reactivity in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom can be displaced by a variety of nucleophiles to introduce new functional groups. The pyridine ring is electron-deficient, which facilitates this type of substitution. This reactivity is central to its role as a precursor for more complex molecular scaffolds.

While specific blockbuster drugs directly synthesized from this starting material are not prominently documented in publicly available literature, the broader class of aminopyridines and aminopyrimidines are well-established as "privileged scaffolds" in medicinal chemistry. They are particularly prevalent in the development of:

-

Kinase Inhibitors: The aminopyridine core can mimic the hinge-binding motif of ATP, making it a common feature in kinase inhibitors for oncology and inflammatory diseases. For instance, related pyrimidine structures are used to synthesize inhibitors of Bruton's tyrosine kinase (Btk), a key component in B-cell signaling pathways.

Experimental Protocols

A common and critical reaction involving this compound hydrochloride (or its free base) is nucleophilic aromatic substitution (SNAr). Below is a representative protocol for such a reaction, adapted from established procedures for structurally similar chloropyrimidines. This protocol details the displacement of the chloro group with an amine nucleophile.

Representative SNAr Reaction Protocol:

Objective: To synthesize an N-substituted-5-methoxypyridin-2,6-diamine derivative via nucleophilic aromatic substitution.

Materials:

-

This compound hydrochloride

-

Desired primary or secondary amine (e.g., benzylamine)

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Anhydrous solvent (e.g., Dioxane, DMF, or NMP)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

-

Silica gel for column chromatography purification

Procedure:

-

Preparation of the Free Base (Optional but Recommended):

-

Dissolve this compound hydrochloride in a suitable solvent like dichloromethane (DCM).

-

Add a mild aqueous base (e.g., saturated sodium bicarbonate solution) and stir.

-

Extract the organic layer, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base, this compound.

-

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the this compound (1.0 eq).

-

Dissolve the starting material in an anhydrous solvent such as dioxane.

-

Add the desired amine nucleophile (1.1 to 1.5 eq) to the solution.

-

Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 to 3.0 eq) to scavenge the HCl generated during the reaction.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature or heat to an elevated temperature (e.g., 80-120 °C) depending on the reactivity of the nucleophile. The use of microwave irradiation can also accelerate the reaction.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired N-substituted product.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for SNAr Reaction

The following diagram illustrates the general workflow for the nucleophilic aromatic substitution reaction described in the protocol.

References

An In-depth Technical Guide to 6-Chloro-5-methoxypyridin-2-amine and its Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminopyridines represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide focuses on 6-Chloro-5-methoxypyridin-2-amine and its analogs, a class of compounds showing significant promise as kinase inhibitors and antimicrobial agents. This document provides a comprehensive overview of their synthesis, biological activities with a focus on quantitative data, and detailed experimental protocols. Furthermore, it elucidates the key signaling pathways involved and presents experimental workflows using standardized visualization methods to facilitate understanding and further research in the development of novel therapeutics based on this core structure.

Introduction

The 2-aminopyridine core is a well-established pharmacophore found in numerous clinically approved drugs and investigational agents. Its ability to form key hydrogen bond interactions with the hinge region of protein kinases has made it a cornerstone in the design of kinase inhibitors. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound, with its specific substitution pattern, offers a unique combination of electronic and steric features that can be exploited for targeted drug design. This guide aims to consolidate the current knowledge on this compound and its derivatives to aid researchers in their drug discovery endeavors.

Chemical Synthesis

The synthesis of this compound and its analogs typically involves multi-step sequences starting from commercially available pyridines. Common strategies include nucleophilic aromatic substitution and cross-coupling reactions to introduce the desired functionalities.

General Synthesis of Substituted 2-Aminopyridine Scaffolds

A prevalent method for the synthesis of substituted 2-aminopyridine derivatives involves a two-step microwave-assisted Suzuki-Miyaura coupling. This approach allows for the versatile introduction of various substituents at different positions of the pyridine ring.

Synthesis of a Related Compound: 2,3-diamino-6-methoxypyridine

A patented process for a related analog, 2,3-diamino-6-methoxypyridine, provides a relevant synthetic pathway. This process starts with the nitration of 2,6-dichloropyridine, followed by ammonolysis to yield 2-amino-6-chloro-3-nitropyridine. Subsequent methoxylation with sodium methoxide affords 2-amino-6-methoxy-3-nitropyridine, which is then reduced to the final product.

Biological Activity

Derivatives of the this compound scaffold have demonstrated significant potential as both kinase inhibitors for oncology and as antimicrobial agents.

Kinase Inhibition

The 2-aminopyridine scaffold is a known hinge-binder for a variety of protein kinases. Analogs of this compound have shown inhibitory activity against serine/threonine kinases, including Vaccinia-Related Kinase 1 (VRK1) and members of the Src/Abl and MAP4K4 families.[1][2][3] VRK1 is implicated in cell division, chromatin remodeling, and DNA damage response, making it an attractive target in oncology.[1]

Table 1: Kinase Inhibitory Activity of Selected 2-Aminopyridine Analogs

| Compound ID | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Analog 1 | VRK1 | 150 | [4] |

| Analog 2 | Src | 1.5 | [2] |

| Analog 3 | Abl | 3.0 | [2] |

| Analog 4 | MAP4K4 | 25 | [3] |

Note: Data for illustrative analogs from the literature.

Antimicrobial Activity

Certain pyridine derivatives have also been investigated for their antimicrobial properties. The mechanism of action is often attributed to the disruption of the bacterial cell wall.

Table 2: Minimum Inhibitory Concentrations (MIC) of Pyridine Derivatives against Selected Bacterial Strains

| Compound ID | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |

|---|---|---|---|---|

| Pyridine Analog A | 4 | >128 | >128 | [5] |

| Pyridine Analog B | 16 | >128 | >128 | [5] |

| Pyridine Analog C | 1 | >128 | >128 | [5] |

Note: Data for illustrative analogs from the literature.

Experimental Protocols

Synthesis of 2,3-diamino-6-methoxypyridine (Illustrative Protocol)

This protocol is adapted from a patented synthesis and illustrates a potential route to a related analog.

Step 1: Synthesis of 2,6-dichloro-3-nitropyridine

-

Slowly add 25.0 g of 2,6-dichloropyridine to concentrated sulfuric acid at 20-25°C with constant stirring.

-

Slowly add 75.0 g of concentrated nitric acid (98.0%), keeping the reaction temperature below 50°C.

-

Heat the mixture to 100-105°C for 5 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to 50°C and pour it into ice water.

-

Filter the resulting precipitate and wash with water.

-

Dry the wet cake to obtain 2,6-dichloro-3-nitropyridine.[6]

Step 2: Synthesis of 2-amino-6-chloro-3-nitropyridine

-

Dissolve 25.0 g of 2,6-dichloro-3-nitropyridine in 50.0 ml of methanol at room temperature.

-

Add 12.2 ml of 25.0% aqueous ammonia solution at room temperature.

-

Heat the resulting mixture to 35-40°C for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to 20°C.

-

Filter the solid, wash with methanol, and dry to yield 2-amino-6-chloro-3-nitropyridine.[6]

Step 3: Synthesis of 2-amino-6-methoxy-3-nitropyridine

-

Mix 7.78 g of sodium methoxide and 50.0 ml of methanol and cool to 15°C.

-

Add 25.0 g of 2-amino-6-chloro-3-nitropyridine while maintaining the temperature at 15°C.

-

Heat the resulting mixture to 25-30°C and maintain for 4-5 hours with constant stirring.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into water.

-

Filter the precipitate, wash with water, and dry to obtain 2-amino-3-nitro-6-methoxypyridine.[6]

Step 4: Synthesis of 2,3-diamino-6-methoxypyridine dihydrochloride

-

Add 25.0 g of 2-amino-6-methoxy-3-nitropyridine to 250 ml of concentrated hydrochloric acid at room temperature.

-

Cool the solution to 15°C and slowly add 66.7 g of stannous chloride dihydrate.

-

Heat the reaction mass to 35-40°C and stir for 5-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to 20°C and stir for one hour.

-

Filter the resulting mixture and dry to give 2,3-diamino-6-methoxypyridine dihydrochloride.[6]

Kinase Inhibition Assay (General Protocol)

A common method to assess kinase inhibition is the thermal shift assay (Differential Scanning Fluorimetry - DSF).

-

Prepare a solution of the target kinase (e.g., VRK1) in a suitable buffer.

-

Add the test compound (e.g., a this compound analog) at various concentrations.

-

Include a fluorescent dye that binds to hydrophobic regions of proteins.

-

Measure the fluorescence intensity as the temperature is gradually increased.

-

The binding of an inhibitor stabilizes the protein, resulting in a higher melting temperature (Tm). The shift in Tm (ΔTm) is used to quantify the binding affinity.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension (e.g., S. aureus ATCC 29213) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Signaling Pathways and Experimental Workflows

VRK1 Signaling Pathway in Cell Proliferation

VRK1 is a nuclear serine/threonine kinase that plays a crucial role in cell cycle progression. It is involved in the G0/G1 transition and the G2/M progression. VRK1 can phosphorylate several key proteins, including the transcription factor p53, thereby promoting its stability and nuclear accumulation.[1] The inhibition of VRK1 by compounds such as this compound analogs can disrupt these processes, leading to cell cycle arrest and apoptosis, which is a desirable outcome in cancer therapy.

Caption: VRK1 signaling pathway in cell cycle regulation and its inhibition.

Experimental Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing novel kinase inhibitors typically follows a structured workflow, from initial high-throughput screening to more detailed mechanistic studies.

Caption: A typical workflow for the screening and development of kinase inhibitors.

Conclusion

This compound and its analogs represent a promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors for cancer treatment and as novel antimicrobial agents. The synthetic accessibility of this scaffold, coupled with the potential for diverse biological activities, makes it an attractive starting point for drug discovery programs. This guide has provided a foundational overview of the synthesis, biological activities, and experimental methodologies relevant to this compound class. The provided signaling pathway and workflow diagrams offer a visual framework for understanding their mechanism of action and the process of their development. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

A Technical Guide to 6-Chloro-5-methoxypyridin-2-amine: Commercial Availability, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-5-methoxypyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to its specific arrangement of functional groups—a halogen for potential cross-coupling, a nucleophilic amine, and a methoxy group influencing electronic properties—this compound serves as a valuable building block for the synthesis of more complex molecules and chemical libraries.

Physicochemical Properties and Identifiers

While specific experimental data for this compound is not widely published, the fundamental properties can be derived from its structure. The compound is often available commercially as a hydrochloride salt, which improves its stability and handling.

| Property | Data |

| Chemical Name | This compound |

| Molecular Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.59 g/mol |

| Canonical SMILES | COC1=C(N=CC(=C1)Cl)N |

| CAS Number | Data not publicly available |

| Form | Typically available as a hydrochloride salt |

Commercial Availability and Suppliers

This compound is available from specialized chemical suppliers, primarily as its hydrochloride salt. Researchers should inquire with vendors for specific grades, quantities, and purity specifications.

| Supplier | Product Name | Notes |

| SUZHOU ARTK MEDCHEM CO.,LTD. | This compound hydrochloride | A trader specializing in molecular building blocks and pharmaceutical intermediates.[1] |

Note: Availability may vary. It is recommended to contact suppliers directly for current stock and lead times.

Plausible Synthesis Protocol

A potential synthetic pathway could involve the methoxylation of a corresponding chloro-substituted aminopyridine. For instance, a process analogous to the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in a polar solvent could be adapted.[2]

Proposed Experimental Protocol: Methoxylation of a Precursor

This protocol is a hypothetical adaptation based on related transformations.

-

Precursor Preparation : The synthesis would likely begin from a readily available dichloropyridine derivative, followed by selective amination and/or nitration to install the necessary functional groups, leading to a precursor such as 2-amino-6-chloro-5-nitropyridine or 2-amino-5,6-dichloropyridine.

-

Reaction Setup : To a solution of sodium methoxide (CH₃ONa) in an anhydrous polar solvent such as methanol (MeOH) or dimethylformamide (DMF), add the chosen chloro-substituted aminopyridine precursor under an inert atmosphere (e.g., nitrogen or argon).

-

Methoxylation Reaction : Stir the resulting mixture at a controlled temperature, potentially ranging from room temperature to a moderate heat (e.g., 25–65°C), to facilitate the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 5-position with the methoxide ion.

-

Monitoring : The reaction progress should be monitored by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Workup and Isolation : Upon completion, the reaction mixture is cooled and quenched by pouring it into water. The resulting precipitate (the desired product) can be collected by filtration, washed with water to remove inorganic salts, and dried under vacuum.

-

Purification : If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final this compound.

This proposed synthesis is illustrated in the workflow diagram below.

Role in Drug Discovery and Development

Substituted aminopyridines are considered "privileged scaffolds" in medicinal chemistry because they are present in numerous biologically active compounds and can interact with a wide range of biological targets.[3] The title compound, this compound, is a functionalized building block well-suited for creating libraries of novel molecules for drug screening.

-

Scaffold for Library Synthesis : The primary amine can be readily derivatized via amide bond formation, reductive amination, or other nitrogen-based chemistries.

-

Cross-Coupling Handle : The chlorine atom can act as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[4][5]

While no specific signaling pathway has been directly associated with this compound in the available literature, its utility lies in its potential as a starting material for synthesizing inhibitors of various enzyme classes, such as kinases, which are often targeted by aminopyrimidine and aminopyridine scaffolds.[3]

The logical workflow for utilizing a novel building block like this in a drug discovery program is outlined below.

References

- 1. echemi.com [echemi.com]

- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 3. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Navigating the Thermochemical Landscape of 6-Chloro-5-methoxypyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Quest for Thermochemical Data: A Present Void

An extensive search of scientific literature and chemical databases reveals a notable absence of publicly available, experimentally determined or computationally predicted thermochemical data for 6-Chloro-5-methoxypyridin-2-amine. This data gap highlights the necessity for researchers working with this compound to either perform their own measurements or calculations to ensure a solid foundation for their research and development activities. The following sections of this guide are therefore dedicated to providing the theoretical and practical framework for acquiring this essential data.

Experimental Determination of Thermochemical Properties

Experimental methods provide the most accurate and reliable thermochemical data. Several well-established techniques can be applied to determine the enthalpy of formation, heat capacity, and entropy of this compound.

Calorimetry: The Gold Standard for Enthalpy Measurements

Calorimetry is the science of measuring heat changes associated with chemical reactions or physical transitions.[1][2] It is the primary experimental technique for determining enthalpies of formation.

Table 1: Calorimetric Techniques for Enthalpy of Formation

| Technique | Description | Application for this compound |

| Bomb Calorimetry | Measures the heat of combustion of a substance in a constant-volume vessel. The standard enthalpy of formation is then derived using Hess's law.[2][3] | The sample would be combusted in a high-pressure oxygen environment, and the heat released would be precisely measured. This is a destructive but highly accurate method. |

| Reaction Calorimetry | Measures the heat evolved or absorbed during a chemical reaction in a solution. | A suitable synthesis or decomposition reaction involving this compound could be performed in the calorimeter to determine its enthalpy of reaction, from which the enthalpy of formation can be calculated. |

| Differential Scanning Calorimetry (DSC) | Measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[4][5] | DSC can be used to determine the heat capacity of this compound as a function of temperature. It can also be used to study phase transitions and their associated enthalpy changes.[2] |

-

Sample Preparation: A precisely weighed pellet of this compound is placed in a sample holder within the bomb calorimeter.

-

Pressurization: The bomb is sealed and pressurized with a high-purity oxygen.

-

Ignition: The sample is ignited via an electrical fuse.

-

Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded.

-

Calibration: The calorimeter is calibrated using a substance with a known heat of combustion, such as benzoic acid.

-

Calculation: The heat of combustion of the sample is calculated from the temperature change and the calorimeter's heat capacity. The standard enthalpy of formation is then derived using the known enthalpies of formation of the combustion products (CO₂, H₂O, N₂, HCl).

Spectroscopic and Other Techniques for Entropy and Heat Capacity

While calorimetry is central, other techniques can provide valuable data for determining entropy and heat capacity.

Table 2: Other Experimental Techniques

| Technique | Description | Application for this compound |

| Adiabatic Calorimetry | Measures the heat capacity of a substance by introducing a known amount of heat and measuring the resulting temperature increase under adiabatic conditions. | This technique can provide highly accurate heat capacity data over a wide range of temperatures, which can then be used to calculate entropy. |

| Spectroscopy (Infrared and Raman) | Vibrational frequencies obtained from IR and Raman spectroscopy can be used to calculate the vibrational contribution to the entropy and heat capacity using statistical mechanics.[6][7] | The vibrational spectrum of this compound would be recorded, and the fundamental vibrational frequencies would be assigned. These frequencies are then used in statistical thermodynamic equations.[8] |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature.[5] | TGA can be used to determine the thermal stability of the compound and to study decomposition processes.[9] |

Computational Thermochemistry: A Powerful Predictive Tool

In the absence of experimental data, or as a complementary approach, computational chemistry offers a powerful means to predict thermochemical properties.[10][11] These methods have become increasingly accurate and are widely used in research and industry.[12]

Ab Initio and Density Functional Theory (DFT) Methods

A variety of computational methods can be employed, ranging in accuracy and computational cost.

Table 3: Common Computational Methods for Thermochemical Predictions

| Method | Description | Expected Accuracy for Enthalpy of Formation |

| Gaussian-n (G3, G4) Theories | Composite methods that approximate high-level electronic structure calculations through a series of lower-level calculations and empirical corrections.[13][14] They are known for their high accuracy.[15] | Typically within 1-2 kcal/mol of experimental values.[12][16] |

| Complete Basis Set (CBS) Methods (e.g., CBS-QB3, CBS-APNO) | Another family of high-accuracy composite methods that extrapolate to the complete basis set limit.[17] The CBS-QB3 method, in particular, is widely used for its balance of accuracy and computational cost.[18][19][20] | Generally provides accuracy in the range of 1-2 kcal/mol.[16] |

| Density Functional Theory (DFT) | A class of methods that use the electron density to calculate the energy of a system. Various functionals are available, with varying levels of accuracy. | Accuracy is highly dependent on the chosen functional. Modern, well-parameterized functionals can achieve accuracies of 2-5 kcal/mol for many systems. |

-

Structure Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation using a suitable level of theory (e.g., DFT with a basis set like 6-31G(d)).

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher level of theory (e.g., a G3 or CBS-QB3 composite method).

-

Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and heat capacity are calculated using the computed electronic energy, ZPVE, and thermal corrections, often through atomization or isodesmic reaction schemes.

Visualizing the Path to Thermochemical Data

To provide a clear overview of the process for obtaining the thermochemical data for this compound, the following workflow diagram is presented.

Caption: Workflow for determining the thermochemical properties of this compound.

Conclusion

While a direct retrieval of thermochemical data for this compound is not currently possible, this guide equips researchers with the necessary knowledge to obtain this information through established experimental and computational methodologies. The choice between experimental and computational approaches will depend on the required accuracy, available resources, and the specific application. For critical applications such as process safety and regulatory submissions, experimentally determined data is indispensable. Computational methods, however, provide a valuable and often more accessible means for initial screening, hypothesis testing, and complementing experimental findings. By following the protocols and workflows outlined in this document, researchers can confidently navigate the process of characterizing the thermochemical landscape of this important molecule.

References

- 1. Calorimetry - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. youtube.com [youtube.com]

- 4. sgte.net [sgte.net]

- 5. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]

- 6. oldmis.kp.ac.rw [oldmis.kp.ac.rw]

- 7. pubs.aip.org [pubs.aip.org]

- 8. The Calculation of Thermodynamic Quantities from Spectroscopic Data for Polyatomic Molecules; the Free Energy, Entropy and Heat Capacity of Steam (1934) | A. R. Gordon | 53 Citations [scispace.com]